molecular formula C8H11N3O2S B12915038 2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No.: B12915038
M. Wt: 213.26 g/mol
InChI Key: XBFXAPZVSDCZBN-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound that features a pyrimidine ring fused to a tetrahydropyridine ring, with a methylsulfonyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-keto ester and a guanidine derivative.

    Cyclization: The intermediate is then cyclized to form the fused pyrido[4,3-d]pyrimidine structure.

    Introduction of the Methylsulfonyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the methylsulfonyl group, leading to different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Chemistry

In chemistry, 2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to undergo various chemical modifications makes it a versatile tool for bioconjugation and labeling studies.

Medicine

In medicinal chemistry, this compound derivatives have been investigated for their potential as therapeutic agents. These derivatives can exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it can be incorporated into polymers to enhance their thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The methylsulfonyl group can act as an electrophilic center, facilitating covalent bonding with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylsulfonyl)pyrimidine: A simpler analog lacking the fused tetrahydropyridine ring.

    2-(Methylsulfonyl)-4,6-dimethoxypyrimidine: Contains additional methoxy groups on the pyrimidine ring.

    2-(Methylsulfonyl)-5,6,7,8-tetrahydroquinazoline: Similar fused ring structure but with a quinazoline core.

Uniqueness

2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. The presence of the tetrahydropyridine ring can influence the compound’s reactivity and its ability to interact with biological targets, making it a valuable scaffold for drug discovery and development.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile reactivity make it a compound of great interest for further research and application.

Properties

Molecular Formula

C8H11N3O2S

Molecular Weight

213.26 g/mol

IUPAC Name

2-methylsulfonyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

InChI

InChI=1S/C8H11N3O2S/c1-14(12,13)8-10-5-6-4-9-3-2-7(6)11-8/h5,9H,2-4H2,1H3

InChI Key

XBFXAPZVSDCZBN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C2CNCCC2=N1

Origin of Product

United States

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